![molecular formula C28H24ClN5O B2710058 5-(2-(4-(3-Chlorophenyl)piperazin-1-yl)quinolin-4-yl)-3-(p-tolyl)-1,2,4-oxadiazole CAS No. 1115897-51-2](/img/structure/B2710058.png)
5-(2-(4-(3-Chlorophenyl)piperazin-1-yl)quinolin-4-yl)-3-(p-tolyl)-1,2,4-oxadiazole
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Overview
Description
Quinolines are nitrogen-containing bicyclic compounds that are widely found throughout nature in various forms . They are utilized in many areas such as medicine, food, catalysts, dyes, materials, refineries, electronics, etc . The quinoline nucleus is present in numerous biological compounds, e.g., antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, platelet-derived growth factor (PDGF) receptor tyrosine kinase (RTK) inhibitory, antiinflammatory, antioxidant, and anti-human immunodeficiency virus (HIV) agents .
Synthesis Analysis
Chemical modification of quinoline is one of the commonest approaches used in drug discovery, resulting in improved therapeutic effects . This explains the wide occurrence of quinolones in bioactive natural products .Molecular Structure Analysis
Quinoline derivatives depend on the substitution on the heterocyclic pyridine ring rather than the aromatic moiety . Quinoline is also known as 1-benzazine, benzopyridine, and 1-azanaphthalene .Chemical Reactions Analysis
Quinolines are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .Scientific Research Applications
Antimicrobial and Anti-Proliferative Activities
A study on the synthesis of 1,3,4-Oxadiazole N-Mannich Bases, which are structurally similar to the specified compound, demonstrated antimicrobial and anti-proliferative activities. These compounds were evaluated against various Gram-positive and Gram-negative bacteria, as well as the yeast-like pathogenic fungus Candida albicans. Some derivatives exhibited broad-spectrum antibacterial activities, while others showed potent activity against Gram-positive bacteria. Additionally, their anti-proliferative activity was assessed against several cancer cell lines, including prostate, colorectal, hepatocellular carcinoma, epithelioid carcinoma, and breast cancer, with optimal activity attained by certain compounds (Al-Wahaibi et al., 2021).
Synthesis and Characterization for Antibacterial Activity
Another research aimed at synthesizing and evaluating different derivatives of oxadiazole for antibacterial activity. The study synthesized a novel series of substituted 1,3,4-oxadiazole derivatives and screened them for antibacterial activity against both Gram-positive and Gram-negative organisms. Some derivatives were found to have enhanced activities compared to ciprofloxacin, a standard drug, against all tested organisms (Singhai & Gupta, 2019).
Anti-Inflammatory Activities
A study focused on synthesizing a new series of compounds structurally related to the specified compound for their anti-inflammatory activity. The synthesized compounds exhibited significant anti-inflammatory profiles in carrageenan footpad edema tests, with several compounds showing prominent anti-inflammatory activity with low gastric ulceration incidence compared to the reference drug, indomethacin (Koksal et al., 2013).
Anticancer and Antiangiogenic Effects
Research into the synthesis of novel thioxothiazolidin-4-one derivatives, akin to the compound , revealed their potential in inhibiting tumor growth and angiogenesis in mouse models. These compounds significantly reduced tumor volume, cell number, and increased the lifespan of tumor-bearing mice, indicating their potential as candidates for anticancer therapy (Chandrappa et al., 2010).
Future Directions
properties
IUPAC Name |
5-[2-[4-(3-chlorophenyl)piperazin-1-yl]quinolin-4-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24ClN5O/c1-19-9-11-20(12-10-19)27-31-28(35-32-27)24-18-26(30-25-8-3-2-7-23(24)25)34-15-13-33(14-16-34)22-6-4-5-21(29)17-22/h2-12,17-18H,13-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQUJQVSCFNMUTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC(=NC4=CC=CC=C43)N5CCN(CC5)C6=CC(=CC=C6)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24ClN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(3-Chlorophenyl)piperazin-1-yl]-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]quinoline |
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